Cas no 34176-49-3 (4H,5H-naphtho1,2-d1,3thiazol-2-amine)
4H,5H-naphtho1,2-d1,3thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
- 4,5-Dihydronaphtho[1,2-a]thiazol-2-ylamine
- 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine
- 4,5-Dihydronaphtho[1,2-d]thiazole-2-amine
- Naphtho[1,2-d]thiazol-2-amine,4,5-dihydro-
- 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
- 4H,5H-naphtho1,2-d1,3thiazol-2-amine
- CHEMBL1178715
- J-514092
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-ylamine
- A875082
- Oprea1_285659
- BAS 02556626
- MS-11003
- F0214-0057
- FT-0647072
- 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine, AldrichCPR
- Oprea1_210183
- AKOS000122147
- 2-amino-8,9-dihydronaphtho[1,2-d]thiazole
- SCHEMBL1745165
- 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
- BB 0254052
- MFCD02232183
- Maybridge1_003837
- DTXSID80351441
- 34176-49-3
- 4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
- EN300-02262
- CCG-243339
- RKFXIXZWTWCVBR-UHFFFAOYSA-N
- WL-231878
- AB00721499-01
- ALBB-018474
- G63905
- STK803651
- naphtho[1,2-d]thiazol-2-amine, 4,5-dihydro-
- DB-068944
-
- MDL: MFCD02232183
- Inchi: 1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)
- InChI Key: RKFXIXZWTWCVBR-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2=C1CCC1C=CC=CC=12
Computed Properties
- Exact Mass: 202.0566
- Monoisotopic Mass: 202.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 80 °C
- Boiling Point: 409.4±14.0 °C at 760 mmHg
- Flash Point: 201.4±20.1 °C
- Refractive Index: 1.711
- PSA: 38.91
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4H,5H-naphtho1,2-d1,3thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4H,5H-naphtho1,2-d1,3thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034983-1g |
4,5-Dihydronaphtho[1,2-d]thiazol-2-ylamine |
34176-49-3 | 95% | 1g |
£55.00 | 2022-02-28 | |
| Fluorochem | 034983-2.5g |
4,5-Dihydronaphtho[1,2-d]thiazol-2-ylamine |
34176-49-3 | 95% | 2.5g |
£109.00 | 2022-02-28 | |
| Fluorochem | 034983-5g |
4,5-Dihydronaphtho[1,2-d]thiazol-2-ylamine |
34176-49-3 | 95% | 5g |
£167.00 | 2022-02-28 | |
| Alichem | A059005878-5g |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 95% | 5g |
$609.90 | 2023-09-02 | |
| TRC | D496150-25mg |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D496150-50mg |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D496150-250mg |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 250mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143284-100mg |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 97% | 100mg |
¥240.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143284-250mg |
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine |
34176-49-3 | 97% | 250mg |
¥345.00 | 2024-05-18 | |
| eNovation Chemicals LLC | Y1252927-100mg |
4,5-DIHYDRO-NAPHTHO[1,2-D]THIAZOL-2-YLAMINE |
34176-49-3 | 95% | 100mg |
$75 | 2024-06-06 |
4H,5H-naphtho1,2-d1,3thiazol-2-amine Suppliers
4H,5H-naphtho1,2-d1,3thiazol-2-amine Related Literature
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Timothy J. Donohoe,Mikhail A Kabeshov,Akshat H. Rathi,Ian E. D. Smith Org. Biomol. Chem. 2012 10 1093
Additional information on 4H,5H-naphtho1,2-d1,3thiazol-2-amine
4H,5H-Naphtho[1,2-d][1,3]Thiazol-2-Amine (CAS No. 34176-49-3): A Comprehensive Overview
The compound 4H,5H-Naphtho[1,2-d][1,3]Thiazol-2-Amine (commonly referred to as Naphthothiazole Amine) is a heterocyclic aromatic compound with the CAS registry number 34176-49-3. This compound belongs to the class of thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The naphtho prefix indicates the presence of a naphthalene moiety fused to the thiazole ring system. The structure of this compound is characterized by its unique arrangement of aromatic rings and heteroatoms, making it a subject of interest in various fields of chemistry and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Naphthothiazole Amine through multi-component reactions and modular assembly strategies. These methods not only enhance the yield but also allow for the incorporation of functional groups at specific positions on the molecule. For instance, researchers have successfully synthesized derivatives of Naphthothiazole Amine with substituents such as alkyl chains or electron-withdrawing groups to tailor its electronic properties for specific applications.
One of the most promising applications of Naphthothiazole Amine lies in its use as a building block for advanced materials. Its aromaticity and conjugated system make it an excellent candidate for applications in organic electronics. Recent studies have demonstrated that derivatives of Naphthothiazole Amine can be used as active layers in organic photovoltaic devices (OPVs), where they contribute to efficient charge transport and light absorption. The ability to tune the electronic properties through substitution has further expanded its potential in this field.
In addition to its role in materials science, Naphthothiazole Amine has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it a potential lead compound for drug discovery. For example, researchers have explored its inhibitory effects on kinases and other enzymes associated with diseases like cancer and neurodegenerative disorders. The results from these studies highlight the importance of further investigation into its bioactivity and pharmacokinetic properties.
The physical properties of Naphthothiazole Amine are also worth noting. It is typically a dark-colored solid with a melting point around 200°C. Its solubility in common solvents such as dichloromethane and DMF makes it suitable for solution-based processing techniques commonly used in material synthesis and device fabrication. Furthermore, its UV-vis absorption spectrum reveals strong absorbance in the visible region, which is advantageous for applications requiring light harvesting capabilities.
From an environmental standpoint, understanding the degradation pathways and toxicity profile of Naphthothiazole Amine is crucial for its safe handling and application. Recent eco-toxicological studies have assessed its impact on aquatic organisms and soil microbiota under controlled laboratory conditions. These studies suggest that while Naphthothiazole Amine exhibits moderate toxicity at high concentrations, its environmental footprint can be minimized through proper waste management practices.
In conclusion, 4H,5H-Naphtho[1,2-d][1,3]Thiazol-2-Amine (CAS No. 34176-49-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application-oriented research, positions it as a valuable tool for scientists and engineers alike. As research continues to uncover new properties and functionalities of this compound, its role in shaping future technologies will undoubtedly grow.
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